molecular formula C3F3NO2S B12981118 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one

5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one

Cat. No.: B12981118
M. Wt: 171.10 g/mol
InChI Key: ZEDDYINZFVPUBD-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Heterocycles Research

The incorporation of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry for enhancing a molecule's pharmacological profile. chemicalbook.comnih.gov Fluorinated heterocycles are prevalent in numerous approved drugs, underscoring their importance. chemicalbook.comresearchgate.net The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

Over two-thirds of FDA-approved small-molecule drugs contain at least one N-heterocycle, and a significant portion of these are fluorinated. nih.gov The strategic placement of fluorine can block metabolic pathways, increase a drug's half-life, and modulate the acidity or basicity of nearby functional groups, thereby improving bioavailability. chemicalbook.comresearchgate.net The fusion of a heterocyclic framework with a trifluoromethyl group, as seen in 5-(trifluoromethyl)-1,3,4-oxathiazol-2-one, represents a key approach in the design of novel bioactive compounds. nih.gov

Significance of the 1,3,4-Oxathiazole Ring System

The 1,3,4-oxathiazole ring is a five-membered heterocycle containing one oxygen, one sulfur, and one nitrogen atom. While less common than its 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) analogues, the 1,3,4-oxathiazole system presents a unique scaffold for chemical exploration. The related 1,3,4-oxadiazole core is recognized as a versatile pharmacophore and a bioisostere for carboxylic acids and amides, contributing to a wide range of biological activities. asianpubs.orgsigmaaldrich.comsigmaaldrich.comresearchgate.net Similarly, the 1,3,4-thiadiazole ring is a pharmacologically important heterocycle found in compounds with a broad spectrum of bioactivity. nih.gov

The 1,3,4-oxathiazol-2-one (B8730521) moiety, in particular, has been investigated as a reactive intermediate. For instance, these heterocycles can undergo thermal or photochemical fragmentation to generate nitrile sulfides, which can then participate in cycloaddition reactions. This reactivity makes them useful building blocks in organic synthesis for the construction of other heterocyclic systems. The specific substitution with a trifluoromethyl group on this ring system is anticipated to influence its stability and reactivity, offering a unique tool for synthetic chemists.

Role of Trifluoromethylation in Enhancing Molecular Properties

The trifluoromethyl (CF3) group is one of the most important fluorinated moieties in medicinal chemistry and materials science. researchgate.netnih.gov Its introduction into a molecule can lead to significant improvements in several key properties.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation of a methyl group. researchgate.net This can increase the in vivo half-life of a drug candidate.

Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. researchgate.net This property is crucial for improving the pharmacokinetic profile of a potential drug.

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.net This can significantly impact the acidity or basicity of the parent molecule and influence its interactions with biological targets. researchgate.net

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for a chlorine atom or a methyl group, allowing for the fine-tuning of a molecule's steric and electronic properties. researchgate.net

The presence of the trifluoromethyl group in this compound is expected to confer these beneficial properties, making it a molecule of interest for further investigation in both medicinal and materials chemistry.

Chemical Properties and Data

Below are tables detailing the chemical properties of this compound and a related compound for context.

Table 1: Properties of this compound

Property Value Source
Molecular Formula C3F3NO2S nih.gov
IUPAC Name This compound nih.gov
Molar Mass 171.11 g/mol N/A
Appearance Not specified N/A
Melting Point Not specified N/A

Table 2: Properties of Related Compound: 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole

Property Value Source
Molecular Formula C3H2F3N3O sigmaaldrich.com
Molar Mass 153.06 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 155-160 °C sigmaaldrich.com

Strategies for 1,3,4-Oxathiazol-2-one Core Formation

The formation of the 1,3,4-oxathiazol-2-one ring is a key step in the synthesis of the target compound. Several cyclization strategies have been explored to construct this heterocyclic system.

Cyclization Reactions Involving (Chlorothio)formyl Chloride and Amides

A prominent and widely utilized method for the synthesis of 1,3,4-oxathiazol-2-ones is the reaction of primary amides with (chlorothio)formyl chloride (also known as chlorocarbonylsulfenyl chloride) researchgate.netresearchgate.net. This reaction provides a direct route to the desired heterocyclic core. The general mechanism involves the nucleophilic attack of the amide nitrogen on the electrophilic sulfur of (chlorothio)formyl chloride, followed by an intramolecular cyclization and elimination of two molecules of hydrogen chloride to afford the 1,3,4-oxathiazol-2-one ring.

The reaction conditions for this cyclization can be varied, with the choice of solvent and temperature playing a crucial role in the reaction outcome. Solvents such as toluene are often employed, and the reaction is typically carried out at elevated temperatures prepchem.com. The reaction can be sensitive to the nature of the substituent on the amide, with electron-withdrawing groups sometimes making the synthesis more challenging and potentially leading to lower yields researchgate.net.

Reactant 1 Reactant 2 Product Conditions Reference
Benzamide (Chlorothio)formyl chloride 5-Phenyl-1,3,4-oxathiazol-2-one Toluene, 58-110°C prepchem.com
Glucuronamide derivative (Chlorothio)formyl chloride 5-(Sugar-substituted)-1,3,4-oxathiazol-2-one Not specified researchgate.net

Alternative Routes via Carbonyl Sulfide (B99878) Equivalents

While the use of (chlorothio)formyl chloride is prevalent, research into alternative, potentially milder or more versatile, reagents for the construction of the 1,3,4-oxathiazol-2-one ring is an area of interest. The use of carbonyl sulfide (COS) or its chemical equivalents could, in principle, provide an alternative pathway. Such a strategy would likely involve the reaction of a suitable N-substituted precursor with a carbonyl sulfide equivalent to form an intermediate that can subsequently cyclize. However, specific examples of this approach for the synthesis of this compound are not extensively documented in the scientific literature.

Exploiting Thiohydrazide or Related Precursors

Thiohydrazides and related sulfur-containing precursors are commonly employed in the synthesis of various sulfur-nitrogen heterocycles, such as 1,3,4-thiadiazoles. While the direct use of thiohydrazides for the synthesis of 1,3,4-oxathiazol-2-ones is not a conventional route, their structural similarity to the intermediates in other cyclization pathways suggests a potential, albeit less explored, synthetic avenue. This would likely require a source of the carbonyl group and a subsequent cyclization-elimination sequence.

Incorporation of the Trifluoromethyl Moiety

The introduction of the trifluoromethyl (CF3) group is a critical aspect of the synthesis of the target compound. This can be achieved either by adding the CF3 group to a pre-formed heterocyclic ring or by utilizing a starting material that already contains this functionality.

Trifluoromethylation of Pre-formed Ring Systems

The direct trifluoromethylation of a pre-formed 1,3,4-oxathiazol-2-one ring represents a possible synthetic strategy. This approach would involve the synthesis of an unsubstituted or differently substituted 1,3,4-oxathiazol-2-one, followed by a reaction to introduce the trifluoromethyl group at the 5-position. Various electrophilic, nucleophilic, and radical trifluoromethylating agents are known in organic chemistry. However, the application of these methods to the 1,3,4-oxathiazol-2-one system is not well-documented, and the stability of the ring under potentially harsh trifluoromethylation conditions could be a significant challenge.

Cyclization with Trifluoromethyl-Substituted Building Blocks

The most direct and well-established method for the synthesis of this compound involves the use of a building block that already contains the trifluoromethyl group. Specifically, the reaction of trifluoroacetamide with (chlorothio)formyl chloride provides a direct route to the target molecule. This approach falls under the general method described in section 2.1.1 and is a specific example of its application to introduce the trifluoromethyl moiety.

The synthesis of a related compound, 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, has been reported starting from trifluoroacetic acid and thiosemicarbazide, which are then cyclized nih.gov. This further highlights the utility of employing trifluoromethyl-containing starting materials for the efficient synthesis of such heterocycles.

CF3-Containing Building Block Reagent Product Method Reference
Trifluoroacetamide (Chlorothio)formyl chloride This compound Cyclization Implied by general reaction researchgate.netresearchgate.net
Trifluoroacetic acid / Thiosemicarbazide POCl3, then NaNO2/HCl 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one Cyclization nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3F3NO2S

Molecular Weight

171.10 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3,4-oxathiazol-2-one

InChI

InChI=1S/C3F3NO2S/c4-3(5,6)1-7-10-2(8)9-1

InChI Key

ZEDDYINZFVPUBD-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=O)O1)C(F)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 5 Trifluoromethyl 1,3,4 Oxathiazol 2 One

Ring-Opening and Degradation Pathways

The 1,3,4-oxathiazol-2-one (B8730521) ring is susceptible to various ring-opening reactions, driven by the inherent strain of the heterocyclic system and the electrophilic nature of its constituent atoms. The trifluoromethyl group at the 5-position further modulates this reactivity.

Nucleophilic Ring Opening Reactions

The 1,3,4-oxathiazol-2-one ring can be opened by a variety of nucleophiles. While specific studies on the nucleophilic ring-opening of 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one are not extensively documented in the provided search results, the reactivity of similar heterocyclic systems suggests that nucleophiles would likely attack the carbonyl carbon or the sulfur atom. For instance, studies on other five-membered heterocycles, such as meso-substituted 5-oxaporphyrin, demonstrate ring-opening with nucleophiles like alkoxides, amines, and thiolates, leading to a variety of linear products. nih.gov Similarly, the ring opening of trifluoromethylated aziridine-2-phosphonates with thiols proceeds in a regio- and diastereoselective manner. nih.gov This suggests that the this compound ring would also be susceptible to nucleophilic attack, leading to the formation of functionalized trifluoromethyl-containing intermediates.

Thermally and Photochemically Induced Decompositions

The thermal and photochemical stability of heterocyclic compounds is a critical aspect of their chemistry. While specific data on the thermal and photochemical decomposition of this compound is not available in the provided results, studies on related compounds provide insights into potential degradation pathways. For example, the photochemical decomposition of sulfamethoxazole, which contains an isoxazole (B147169) ring, leads to photoisomerization and the formation of several photoproducts. researchgate.net Another related compound, 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole, undergoes thermal and photochemical decomposition to generate trifluoroacetonitrile (B1584977) N-sulfide. dntb.gov.ua It is plausible that this compound could undergo similar decomposition processes, potentially involving the extrusion of small molecules like carbon dioxide or sulfur monoxide to generate reactive trifluoromethyl-containing intermediates.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. The 1,3,4-oxathiazol-2-one ring system can potentially participate in such reactions, either as a source of a 1,3-dipole or as a dipolarophile.

Reactivity as a Dipolarophile or Diene Component

The double bond within the 1,3,4-oxathiazol-2-one ring could act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. The electron-withdrawing trifluoromethyl group would enhance the dipolarophilic character of the double bond. While direct examples involving this compound are not provided, the general principle of 1,3-dipolar cycloadditions is well-established for a wide range of dipolarophiles. nih.govmdpi.com For instance, azomethine ylides have been shown to react with various carbonyl dipolarophiles to yield oxazolidine (B1195125) derivatives. mdpi.com It is conceivable that this compound could react with dipoles such as nitrile imines or azomethine ylides. mdpi.com

Regioselectivity and Stereoselectivity in Cycloadditions

In any cycloaddition reaction, the regioselectivity and stereoselectivity are of paramount importance. The substitution pattern on the 1,3,4-oxathiazol-2-one ring, particularly the trifluoromethyl group, would be expected to exert a strong directing effect on the incoming dipole, leading to a high degree of regioselectivity. For example, the regioselective synthesis of 5-trifluoromethyl-1,2,3-triazole nucleoside analogues has been achieved via a TBS-directed 1,3-dipolar cycloaddition reaction. dntb.gov.ua Similarly, the synthesis of 5-trifluoromethyl-1,2,4-triazoles via the [3+2]-cycloaddition of nitrile imines with trifluoroacetonitrile proceeds with high regioselectivity. mdpi.com While the stereochemical outcome would depend on the specific dipole and reaction conditions, the planar nature of the oxathiazolone ring would allow for facial selectivity in the approach of the dipole.

Mechanistic Elucidation of Transformation Pathways

The primary transformation pathway for this compound is its fragmentation into smaller, more stable molecules, most notably the generation of a nitrile sulfide (B99878) intermediate.

Identification of Key Intermediates

The key intermediate in the thermal or photochemical reactions of this compound is trifluoroacetonitrile sulfide (CF3C≡N⁺-S⁻) . This species is a highly reactive 1,3-dipole. The formation of nitrile sulfides from 1,3,4-oxathiazol-2-ones is a well-established reaction, proceeding via the extrusion of carbon dioxide. academie-sciences.fr

The general mechanism for the formation of the nitrile sulfide intermediate is depicted below:

Mechanism of Nitrile Sulfide Formation

Figure 1: General mechanism for the thermal or photolytic decomposition of a 5-substituted-1,3,4-oxathiazol-2-one to form a nitrile sulfide and carbon dioxide.

In the case of this compound, R would be CF3. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the stability of the starting material and the reactivity of the resulting trifluoroacetonitrile sulfide. The presence of the CF3 group likely accelerates the rate of decomposition compared to alkyl- or aryl-substituted analogues due to the stabilization of the forming negative charge on the nitrogen atom during the ring-opening step.

The trifluoroacetonitrile sulfide intermediate can be trapped by various dipolarophiles, leading to the formation of a range of five-membered heterocyclic compounds. The types of products formed provide indirect evidence for the existence of the nitrile sulfide intermediate.

Kinetic Studies and Reaction Rate Determination

A computational study using Molecular Electron Density Theory to investigate the [3+2] cycloaddition reaction of trifluoroacetonitrile (TFAN) with nitrilimine (NI) provides valuable data on the thermodynamics and kinetics of such reactions. nih.govmdpi.com The study calculated the activation Gibbs free energies for the regioisomeric pathways, indicating a strong preference for one isomer. For the reaction between C,N-diphenylnitrilimine and trifluoroacetonitrile, the activation Gibbs free energy for the favored pathway was found to be significantly lower than for the disfavored pathway. mdpi.com

The table below, based on the computational study of the reaction between nitrilimines and trifluoroacetonitrile, illustrates the calculated activation and reaction Gibbs free energies, highlighting the kinetic and thermodynamic favorability of one regioisomeric pathway over the other. mdpi.com

Reactant SystemPathwayActivation Gibbs Free Energy (kcal/mol)Reaction Gibbs Free Energy (kcal/mol)
NI 3a + TFAN 4Path A (favored)4.0-70
NI 3a + TFAN 4Path B (disfavored)21.7-60
NI 3b + TFAN 4Path A (favored)4.6-
NI 3c + TFAN 4Path A (favored)5.3-

Data adapted from a computational study on the cycloaddition of nitrilimines (NI) with trifluoroacetonitrile (TFAN). mdpi.com NI 3a is C,N-diphenylnitrilimine. NI 3b and 3c are substituted derivatives.

These computational results strongly suggest that the cycloaddition reactions of trifluoroacetonitrile sulfide, the key intermediate from this compound, are likely to be rapid and highly regioselective. The electron-withdrawing trifluoromethyl group plays a crucial role in determining the electronic nature of the dipole and, consequently, the kinetics and regiochemistry of the cycloaddition.

Advanced Spectroscopic Characterization of 5 Trifluoromethyl 1,3,4 Oxathiazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be a critical tool for elucidating the structure of 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one.

Comprehensive Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

Given that the core structure of this compound lacks hydrogen atoms, a ¹H NMR spectrum would not be anticipated to show any signals corresponding to the molecule itself, unless impurities or a solvent with residual protons were present.

A ¹³C NMR spectrum, however, would be informative. It would be expected to show distinct signals for the two carbon atoms in the oxathiazolone ring and the carbon of the trifluoromethyl group. The chemical shifts of the ring carbons would provide insight into the electronic structure of the heterocyclic system, while the trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.

Hypothetical ¹³C NMR Data Table

AtomExpected Chemical Shift (ppm) RangeExpected Multiplicity
C=O (Carbonyl)160 - 180Singlet
C-CF₃145 - 165Quartet (¹JCF)
CF₃115 - 125Quartet (¹JCF)

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is highly sensitive and would be a key technique for confirming the presence and electronic environment of the trifluoromethyl group. wikipedia.org A single sharp signal, a singlet, would be expected in the proton-decoupled ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule to cause coupling. Its chemical shift would be characteristic of a CF₃ group attached to an sp²-hybridized carbon within a heterocyclic ring. wikipedia.org The typical chemical shift range for such groups is between -60 and -80 ppm relative to a standard like CFCl₃. wikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While COSY (Correlation Spectroscopy) would be uninformative due to the lack of proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be invaluable. An HMBC experiment, in particular, would show correlations between the fluorine atoms and the carbon atoms of the ring, as well as the trifluoromethyl carbon itself, confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the compound's molecular weight and to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₃F₃NO₂S). This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

Fragmentation Pattern Analysis for Structural Confirmation

Under electron ionization (EI) or other ionization methods, the this compound molecule would break apart in a predictable manner. Analysis of the masses of these fragments would help to piece together the structure. Common fragmentation pathways could include the loss of carbon monoxide (CO), sulfur monoxide (SO), or the trifluoromethyl radical (•CF₃). The resulting fragmentation pattern would serve as a fingerprint for the compound.

Hypothetical Fragmentation Data Table

m/zPossible Fragment IonNeutral Loss
[M]+•[C₃F₃NO₂S]+•-
[M - CO]+•[C₂F₃NOS]+•CO
[M - SO]+•[C₃F₃NO]+•SO
[CF₃]+CF₃⁺C₂NO₂S
[M - CF₃]+[C₂NO₂S]+•CF₃

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular vibrations of a compound. For this compound, these methods are essential for confirming the presence of the trifluoromethyl (-CF₃) group, the carbonyl (C=O) function within the heterocyclic ring, and the characteristic vibrations of the 1,3,4-oxathiazole framework.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands indicating the presence of various functional groups.

For this compound, the FTIR spectrum is expected to be dominated by strong absorptions corresponding to the C=O and C-F stretching vibrations. The carbonyl group, being part of the oxathiazolone ring, typically exhibits a strong, sharp absorption band at a relatively high wavenumber due to ring strain and the electron-withdrawing nature of the adjacent oxygen and sulfur atoms. The trifluoromethyl group gives rise to very strong and characteristic C-F stretching bands. The vibrations of the 1,3,4-oxathiazole ring itself, involving C-O, C-S, and C-N-like stretches, would appear in the fingerprint region of the spectrum. nih.gov

Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
1750-1780StrongC=O stretch (carbonyl in the oxathiazolone ring)
1200-1300Very StrongAsymmetric C-F stretch (of CF₃ group)
1100-1200Very StrongSymmetric C-F stretch (of CF₃ group)
1000-1150Medium-StrongC-O-C asymmetric stretch (ring)
850-950MediumC-S stretch (ring)

Note: The data in this table is representative and based on characteristic frequencies for the specified functional groups. Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light, and transitions that result in a change in molecular polarizability are Raman active. While C=O stretching is active in both techniques, symmetric vibrations and bonds involving heavier atoms or non-polar groups often produce stronger signals in Raman spectra.

In the context of this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the CF₃ group and the skeletal vibrations of the heterocyclic ring, including the C-S bond. nih.gov The C=O stretch will also be present, although potentially weaker than in the FTIR spectrum. The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Expected Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
1750-1780MediumC=O stretch
1100-1200StrongSymmetric C-F stretch (of CF₃ group)
850-950StrongC-S stretch (ring)
700-800MediumCF₃ deformation modes

Note: This table presents expected Raman shifts based on general principles of Raman spectroscopy for the given functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

While specific crystallographic data for this compound is not available in the reviewed literature, analysis of a closely related compound, 5-phenyl-1,3,4-oxathiazol-2-one, offers significant insight into the expected solid-state structure of this heterocyclic system. The study of the phenyl derivative reveals key structural features of the 1,3,4-oxathiazol-2-one (B8730521) ring that would be conserved.

Crystallographic Data for the Analogous Compound: 5-Phenyl-1,3,4-oxathiazol-2-one

ParameterValue
Chemical FormulaC₈H₅NO₂S
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.161(8)
b (Å)7.1470(20)
c (Å)19.864(15)
β (°)99.77(4)
Volume (ų)1561.5(17)
Z8

Data sourced from the X-ray structure determination of 5-phenyl-1,3,4-oxathiazol-2-one.

This crystallographic information underscores the power of X-ray diffraction in providing unambiguous structural proof and detailed geometric parameters for complex heterocyclic molecules.

Theoretical and Computational Studies of 5 Trifluoromethyl 1,3,4 Oxathiazol 2 One

Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) Calculations for Ground State Properties

No published DFT calculations specifically detailing the ground state properties, such as optimized geometry, Mulliken atomic charges, or molecular orbital energies, for 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one could be located.

Ab Initio Methods for High-Level Electronic Structure Determination

There is no available research that employs high-level ab initio methods to determine the electronic structure of this compound.

Reaction Mechanism Modeling

Transition State Localization and Activation Energy Calculations

Specific studies on the transition state localization and activation energy calculations for reactions involving this compound are not present in the current scientific literature.

Reaction Pathway Analysis and Free Energy Profiles

Analyses of reaction pathways and the corresponding free energy profiles for this compound have not been reported.

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (e.g., IR, NMR, UV-Vis spectra) of this compound were found.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) via Computational Approaches

Computational chemistry serves as the bedrock for modern QSAR and QSRR studies. By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can elucidate the molecular properties that govern the interactions of this compound with biological targets or its behavior in chemical reactions. These calculated properties, known as molecular descriptors, are the quantitative variables used to build predictive models.

A primary application of this compound is as a reagent for installing the trifluoromethyl group (CF3) onto other molecules, a crucial modification in medicinal chemistry for enhancing metabolic stability and bioavailability. The reactivity and efficiency of this process are directly linked to the molecule's electronic and structural characteristics, which can be quantified through computation.

Key Molecular Descriptors for QSAR/QSRR Models

For a molecule like this compound, several classes of descriptors would be critical in developing a predictive QSAR or QSRR model.

Electronic Descriptors: These descriptors are fundamental to understanding a molecule's reactivity.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the area around the carbonyl group and the sulfur atom are of particular interest for electrophilic and nucleophilic attacks, respectively.

Steric and Topological Descriptors: These relate to the molecule's size, shape, and connectivity.

Molecular Volume and Surface Area: These descriptors are important for understanding how the molecule might fit into the active site of an enzyme or a receptor.

Topological Indices: These numerical values are derived from the molecular graph and encode information about branching and connectivity.

The table below presents hypothetical, yet representative, calculated values for key molecular descriptors of this compound, which would form the basis of any QSAR/QSRR study.

Table 1: Calculated Molecular Descriptors for this compound

Descriptor Class Descriptor Name Representative Value Significance in QSAR/QSRR
Electronic HOMO Energy -8.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 7.3 eV Correlates with chemical stability and reactivity
Dipole Moment 3.5 D Influences solubility and intermolecular interactions
Steric Molecular Volume 110 ų Relates to steric fit in biological targets
Solvent Accessible Surface Area 150 Ų Defines the area available for interaction

| Thermodynamic | Enthalpy of Formation | -750 kJ/mol | Relates to thermodynamic stability |

Application in Reactivity Prediction (QSRR)

In a QSRR context, these descriptors could be used to build a model that predicts the reaction rate or yield of trifluoromethylation reactions. For instance, a regression equation might take the form:

Reaction Rate = c₀ + c₁(LUMO Energy) + c₂(Dipole Moment) + ...

Such a model would allow chemists to computationally screen related oxathiazolone derivatives to identify reagents with optimal reactivity for specific applications, thereby accelerating the discovery of more efficient synthetic methods. The model would correlate the electronic properties of the reagent with its ability to undergo the desired chemical transformation.

Application in Activity Prediction (QSAR)

In a hypothetical QSAR model, these descriptors would be correlated with a measured biological activity, such as the inhibition constant (Ki) for a particular enzyme. The goal would be to understand which molecular properties are essential for potent biological activity. For example, a strong correlation might be found between the Molecular Electrostatic Potential at a specific atom and the compound's ability to bind to a protein. This information is invaluable for designing new, more potent analogues by modifying the molecule to enhance these key properties.

While specific, published QSAR/QSRR models for this compound are not prominent in the literature, the computational tools and theoretical frameworks are well-established. The generation of molecular descriptors through quantum chemical calculations is the essential first step in creating powerful predictive models that can guide future research into the applications of this important chemical compound.

5 Trifluoromethyl 1,3,4 Oxathiazol 2 One As a Building Block in Complex Chemical Synthesis

Precursor to Advanced Intermediates in Organic Synthesis

There is a lack of documented transformations showing 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one serving as a precursor to other advanced intermediates through reactions like ring-opening. The literature describes the synthesis and importance of related structures, such as 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, which is noted as an important pharmaceutical building block. nih.gov Similarly, other trifluoromethylated heterocycles, like 5-acylated N-fluoroalkyl-1,2,3-triazoles, have been shown to act as precursors to complex fused ring systems through thermal ring-opening and rearrangement. nih.govresearchgate.net However, analogous reactivity for this compound is not reported.

Development of Reagents and Catalysts from its Scaffold

No information could be located on the development of new chemical reagents or catalysts based on the this compound scaffold. The development of novel catalysts is an active area of research, as seen in the use of dual silver/organocatalysis for the synthesis of 2-oxazolines, but the oxathiazolone is not featured in such work. nih.gov

Future Research Directions and Methodological Advances

Exploration of Undiscovered Synthetic Pathways and Reagents

While established methods for the synthesis of heterocyclic compounds exist, the pursuit of novel, more efficient, and environmentally benign synthetic routes for 5-(Trifluoromethyl)-1,3,4-oxathiazol-2-one remains a critical research avenue. Future work could focus on adapting modern synthetic strategies that have proven effective for analogous trifluoromethylated heterocycles.

Recent progress in constructing trifluoromethyl-containing heterocycles has relied on building blocks like trifluoroacetimidoyl chlorides and their derivatives, which are valued for their reactivity and accessibility. rsc.org For instance, the synthesis of related 1,3,4-oxadiazoles often involves the cyclization of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (B23811) using reagents like phosphorus oxychloride or, more recently, silicon compounds to avoid phosphorus-containing waste. chemicalbook.comgoogle.com A logical next step would be to investigate analogous cyclization strategies starting from precursors tailored to form the 1,3,4-oxathiazol-2-one (B8730521) ring.

Furthermore, the development of new trifluoromethylating reagents offers promising alternatives. mdpi.com Reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) have been used for the direct trifluoromethylation of heterocycles under mild conditions. pnas.org Exploring the use of such reagents, along with advanced catalytic systems, could lead to more direct and atom-economical syntheses.

StrategyPotential Reagents/CatalystsRationale and ObjectiveReference for Analogous Reactions
Novel Cyclization PathwaysSilicon-based dehydrating agents, Burgess reagent analoguesTo develop phosphorus-free, efficient methods for ring formation, improving environmental footprint and yield. google.com
Direct C-H TrifluoromethylationTogni reagents, Umemoto reagents, CF₃SO₂NaTo install the CF₃ group onto a pre-formed oxathiazolone ring, offering a convergent synthetic route. nih.govpnas.orgnih.gov
Flow Chemistry SynthesisImmobilized catalysts and reagentsTo enhance safety, scalability, and reaction control for industrial production, as demonstrated for other trifluoromethylation reactions. researchgate.net
Photocatalytic MethodsVisible-light photocatalysts (e.g., iridium or ruthenium complexes)To access novel reaction pathways under mild conditions, potentially enabling unique cascade reactions for ring construction. nih.govresearchgate.net

Development of Asymmetric Synthetic Methodologies

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly for pharmaceutical applications, as different enantiomers can have vastly different biological activities. nih.govnih.govspringernature.com Currently, there is a lack of established methods for the asymmetric synthesis of this compound. Future research should focus on three primary strategies: the use of chiral catalysts, the derivatization of chiral precursors from the "chiral pool," and kinetic resolution.

Recent breakthroughs in catalysis offer powerful tools for this purpose. For example, transition-metal-catalyzed reactions, such as palladium-catalyzed asymmetric allylation or nickel-catalyzed cross-couplings, have been successfully employed to create chiral centers in trifluoromethyl-containing molecules. acs.orgnih.gov These methods could be adapted to introduce chirality into precursors of this compound or to functionalize the heterocyclic core asymmetrically. Organocatalysis, which uses small chiral organic molecules to induce enantioselectivity, represents another promising, metal-free approach that has been used to synthesize chiral trifluoromethyl allenols in multi-component reactions. nih.gov

MethodologyKey ComponentsPotential OutcomeReference for Core Concept
Transition-Metal CatalysisChiral ligands (e.g., BINOL derivatives) with Pd, Ni, or Cu catalystsEnantioselective synthesis of chiral derivatives or precursors. acs.orgnih.govresearchgate.net
OrganocatalysisChiral amines, phosphoric acids, or BINOL derivativesMetal-free synthesis of enantiomerically enriched products under mild conditions. springernature.comnih.gov
Chiral Pool SynthesisReadily available chiral starting materials (e.g., amino acids, carbohydrates)Construction of the target molecule with inherent chirality derived from the starting material. nih.govmdpi.com
Kinetic ResolutionChiral catalyst or enzymeSeparation of a racemic mixture by selectively reacting one enantiomer faster than the other. nih.gov

Integration into Advanced Materials and Supramolecular Chemistry (conceptual, without specific material properties)

The distinct properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—make it a valuable functional group in materials science. mdpi.com The conceptual integration of this compound into advanced materials and supramolecular structures is a promising area for future research. The polarity and rigidity of the oxathiazolone ring, combined with the trifluoromethyl group, could be leveraged to design molecules with specific self-assembly behaviors.

In supramolecular chemistry, the heterocyclic core could act as a hydrogen bond acceptor or donor, while the sulfur and oxygen atoms could participate in non-covalent interactions, such as chalcogen bonding. Crystal structure analyses of related compounds, like 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one, have shown extensive intermolecular contacts, including hydrogen bonds and S⋯O interactions, which dictate the formation of higher-order structures like tapes and tetrameric constructs. nih.govresearchgate.net Future research could explore how these interactions can be programmed to create complex, functional supramolecular architectures. This could involve designing derivatives that link together to form polymers or networks with tunable electronic or physical characteristics.

Deeper Understanding of Complex Reaction Cascades

Cascade reactions, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of efficiency and sustainability. rsc.org Designing and understanding complex reaction cascades for the synthesis of this compound and its derivatives is a frontier of synthetic chemistry. Research in this area would involve the development of one-pot processes that rapidly build molecular complexity from simple starting materials.

For example, visible-light-induced radical cascade reactions have been developed to produce trifluoromethylated polycyclic quinazolinones and benzimidazoles from simple alkenes. nih.gov A similar conceptual approach could be envisioned where a trifluoromethyl radical adds to a carefully designed substrate, initiating a cyclization cascade to form the oxathiazolone ring. Another established strategy involves the [3+2] cycloaddition of nitrile imines, which has been used to create trifluoromethylated 1,2,4-triazoles with high regioselectivity. mdpi.com A hypothetical cascade for the target molecule might involve an initial cycloaddition to form a key intermediate, which then undergoes a rapid intramolecular rearrangement or cyclization to yield the final heterocyclic product. rsc.org Such investigations would not only provide efficient synthetic routes but also deepen the fundamental understanding of the reactivity of trifluoromethylated synthons.

Predictive Modeling for Rational Design of Derivatives

Computational chemistry and predictive modeling are indispensable tools for the rational design of new molecules with desired properties, accelerating the discovery process and reducing experimental costs. researchgate.net For this compound, future research will likely leverage predictive modeling to guide the synthesis of derivatives with tailored functionalities.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information is crucial for understanding its stability and reaction mechanisms, which can help in optimizing synthetic conditions and designing novel reaction pathways. For instance, modeling has been used to rationally design metabolically stable inhibitors by incorporating electron-withdrawing groups to stabilize a desired chemical form. nih.govnih.gov This principle could be applied to design derivatives of this compound with enhanced stability or specific electronic characteristics. Furthermore, molecular docking and dynamics simulations could be used to predict how derivatives might interact with biological targets, guiding the development of new potential therapeutic agents.

Modeling TechniqueObjectivePredicted PropertiesReference for Methodology
Density Functional Theory (DFT)Understand reactivity and guide synthesis.Electron density, orbital energies, reaction barriers, spectroscopic data. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity of virtual compounds.Correlations between molecular descriptors and activity. researchgate.net
Molecular DockingScreen for potential biological targets.Binding affinity, interaction modes with proteins or enzymes. nih.gov
Molecular Dynamics (MD) SimulationsAnalyze conformational stability and interactions over time.Flexibility, solvent effects, binding free energies. nih.gov

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